molecular formula C24H25NO6 B2948340 methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate CAS No. 637753-32-3

methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate

Cat. No.: B2948340
CAS No.: 637753-32-3
M. Wt: 423.465
InChI Key: RRYFYHCQFJWYIY-UHFFFAOYSA-N
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Description

Methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate is a synthetic chromen-4-one (coumarin) derivative with a complex substitution pattern. Its core structure consists of a 4-oxo-4H-chromen scaffold substituted at the 2-position with a methyl group, at the 7-position with a hydroxyl group, and at the 8-position with a piperidin-1-ylmethyl moiety. The 3-position is further functionalized with a methyl 4-oxybenzoate ester.

Properties

IUPAC Name

methyl 4-[7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-15-22(31-17-8-6-16(7-9-17)24(28)29-2)21(27)18-10-11-20(26)19(23(18)30-15)14-25-12-4-3-5-13-25/h6-11,26H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYFYHCQFJWYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate, with the molecular formula C24H25NO6 and a molecular weight of approximately 423.465 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure includes a chromenone moiety linked to a benzoate group, which is believed to contribute to its biological activities. The presence of the piperidine ring enhances its pharmacological profile, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC24H25NO6
Molecular Weight423.465 g/mol
PurityTypically 95%
IUPAC NameMethyl 4-[7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of coumarin have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a study evaluating the cytotoxic effects of various coumarin derivatives, one compound demonstrated an IC50 value of 0.044 μM against MCF-7 cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the chromenone ring can enhance activity while reducing cytotoxicity to normal cells .

Antiviral Activity

The compound's structural features may also confer antiviral properties. Research has highlighted that similar chromenone derivatives can inhibit viral replication in models of hepatitis C virus (HCV). The effectiveness often correlates with the lipophilicity of substituents on the chromenone structure.

Research Findings:

A synthesized derivative exhibited EC50 values ranging from 0.09 to 1.32 μM against HCV, showcasing its potential as an antiviral agent . The introduction of specific substituents was found to optimize both activity and selectivity.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in cancer proliferation and viral replication.
  • Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death pathways in cancer cells.
  • Modulation of Signaling Pathways: It may influence various signaling cascades associated with cell growth and survival.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Boiling Point (°C) Source
Methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate C₂₄H₂₅NO₇ 439.46* 7-OH, 2-Me, 8-(piperidinylmethyl) ~2.8† N/A -
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₅H₂₇N₂O₇ 467.49* 7-OH, 2-Me, 8-(4-Me-piperazinylmethyl) ~2.1† N/A
6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one C₂₆H₂₇N₃O₄ 445.51 Benzimidazole-piperidine, 7-OMe, 4-Me 3.89 757.5
(4-Benzoyl-1-methylpiperidin-4-yl) 4-methoxybenzoate C₂₂H₂₃NO₄ 365.43 Benzoyl, 4-Me-piperidine N/A N/A

*Calculated using ChemDraw. †Estimated via computational methods (e.g., XLogP3).

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